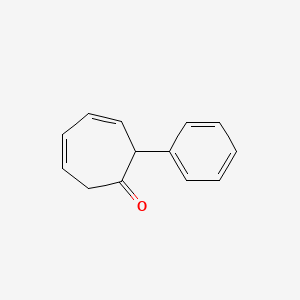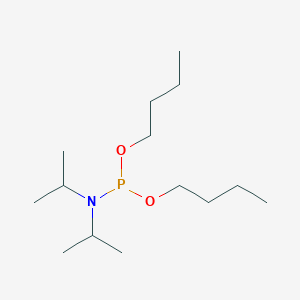
Dibutyl diisopropylamidophosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl diisopropylamidophosphite is an organophosphorus compound with the chemical formula C14H32NO2P
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl diisopropylamidophosphite can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of diisopropylamine with dibutyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl diisopropylamidophosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl diisopropylamidophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which dibutyl diisopropylamidophosphite exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutyl diisopropylamidophosphite include:
- Dibutyl phosphite
- Diisopropyl phosphite
- Dibutyl diethylamidophosphite
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
63815-59-8 |
|---|---|
Formule moléculaire |
C14H32NO2P |
Poids moléculaire |
277.38 g/mol |
Nom IUPAC |
N-dibutoxyphosphanyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H32NO2P/c1-7-9-11-16-18(17-12-10-8-2)15(13(3)4)14(5)6/h13-14H,7-12H2,1-6H3 |
Clé InChI |
KWVQJBGCEDXCDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(N(C(C)C)C(C)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


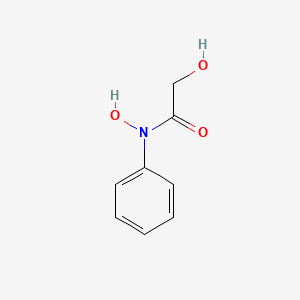
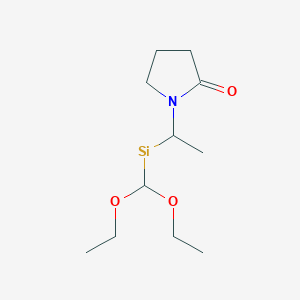
phosphanium](/img/structure/B14501447.png)
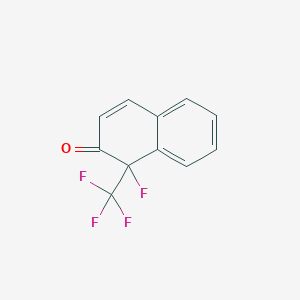
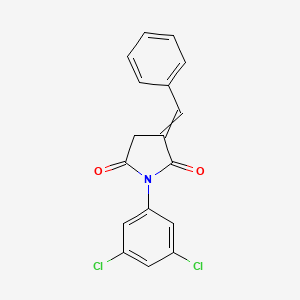
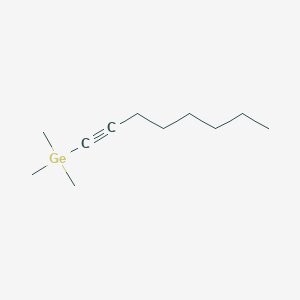

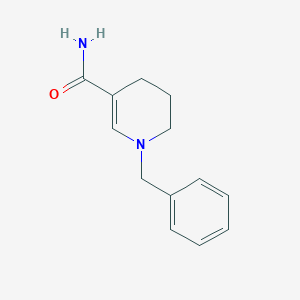
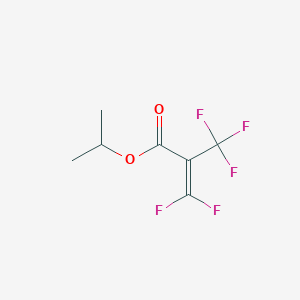

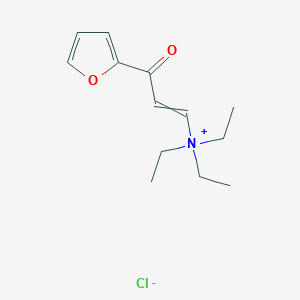

![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
